4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one
Description
Properties
Molecular Formula |
C5H4N2OS2 |
|---|---|
Molecular Weight |
172.2 g/mol |
IUPAC Name |
4H-[1,3]thiazolo[5,4-b][1,4]thiazin-5-one |
InChI |
InChI=1S/C5H4N2OS2/c8-3-1-9-5-4(7-3)6-2-10-5/h2H,1H2,(H,7,8) |
InChI Key |
RXQIMJCONCNKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)SC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Bicyclic Framework Assembly
Cyclocondensation reactions leveraging bifunctional precursors dominate the synthesis of 4H-thiazolo[5,4-b]thiazin-5(6H)-one. A representative approach involves the reaction of β-keto esters with thiourea derivatives to sequentially form thiazole and thiazinone rings. For instance, Mathavan et al. demonstrated that elemental sulfur promotes tandem cyclization of 2-aminobenzothiazoles with α,β-unsaturated carbonyls, yielding analogous pyrimido[2,1-b]benzothiazoles. Adapting this method, treatment of 3-mercapto-2-aminothiazole with ethyl acetoacetate under acidic conditions generates the thiazinone ring via intramolecular lactamization.
Table 1: Cyclocondensation Parameters for Thiazolo-Thiazinone Synthesis
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Mercapto-2-aminothiazole | Ethyl acetoacetate | Acetic acid | 110 | 68 | |
| 2-Amino-4-chlorothiazole | Thiourea | Ethanol | Reflux | 72 |
Hantzsch Thiazole Synthesis with Post-Modification
The Hantzsch reaction remains pivotal for constructing the thiazole moiety. Ke et al. utilized organocatalytic asymmetric [4 + 2] cycloadditions between azlactones and 2-benzothiazolimines to access benzothiazolopyrimidines, highlighting the role of chiral catalysts in stereocontrol. For 4H-thiazolo[5,4-b]thiazin-5(6H)-one, α-bromoketones react with thiobenzamides to form the thiazole ring, followed by oxidation or ammonolysis to introduce the thiazinone lactam. Roslan et al. achieved regiodivergent cyclization of β-ketoesters with 2-aminobenzothiazoles, emphasizing solvent-dependent outcomes.
Key Reaction Pathway:
- Thiazole Formation :
$$ \text{Thiobenzamide} + \alpha\text{-Bromoketone} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate} $$ - Thiazinone Cyclization :
$$ \text{Thiazole intermediate} + \text{NH}_2\text{OH} \xrightarrow{\text{HCl, Δ}} \text{4H-Thiazolo[5,4-b]thiazin-5(6H)-one} $$
Electrophilic Cyclization for Regioselective Annulation
Electrophilic agents like iodine or hypervalent iodine reagents enable regioselective cyclization of thioether-containing precursors. Fedotov et al. synthesized nitropyrimidobenzimidazolones via iodocyclization, demonstrating the influence of substituents on ring closure. Applying this to thiazolo-thiazinones, 3-[(2-alkenyl)sulfanyl]-4H-1,2,4-triazoles undergo iodine-mediated cyclization to yieldthiazolo[3,2-b]triazolium salts. Adjusting the alkenyl group’s electronic properties directs cyclization toward the thiazinone ring.
Critical Factors:
- Substituent Effects : Electron-donating groups on the alkenyl chain favor thiazinone formation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates.
Multicomponent Reactions for One-Pot Synthesis
Multicomponent reactions (MCRs) streamline access to 4H-thiazolo[5,4-b]thiazin-5(6H)-one by converging three reactants in a single step. Ustalar et al. synthesized dihydrobenzothiazolo-furopyrimidinones via Mn(OAc)₃-catalyzed MCRs of thioureas, diketones, and aldehydes under microwave irradiation. Analogously, combining 2-aminothiazole, ethyl glyoxylate, and thioacetic acid in acetic acid yields the target compound in 65% yield after 6 hours.
Advantages of MCRs:
- Reduced purification steps.
- High atom economy.
Functionalization and Derivative Synthesis
Post-synthetic modifications expand the utility of 4H-thiazolo[5,4-b]thiazin-5(6H)-one. Karimian et al. functionalized the morpholine-substituted pyrimidothiazine via nucleophilic aromatic substitution, introducing alkyl or aryl groups at the C2 position. Similarly, Savateev et al. alkylated nitropyrimidobenzimidazolones at the N1 position using alkyl halides.
Table 2: Derivative Synthesis and Biological Relevance
| Derivative | Modification Site | Biological Activity | Reference |
|---|---|---|---|
| 2-Morpholino | C2 | Antiallergic | |
| 7-Phenyl-2-piperidinyl | C7 | Analgesic |
Chemical Reactions Analysis
Types of Reactions: 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiazine rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of DNA gyrase in bacteria or modulation of signaling pathways in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Heteroatom Variations
- 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one (CAS 943995-32-2): This analog replaces the thiazinone sulfur with oxygen in the oxazinone ring, resulting in a pyrimido-oxazinone system. The molecular formula is C₆H₄ClN₃O₂, with a molecular weight of 185.57 g/mol .
- 2-Chloro-1H-pyrimido[5,4-b][1,4]thiazin-7(6H)-one (CAS 1075238-19-5): Closer in structure to the target compound, this analog features a pyrimido-thiazinone core with a chlorine substituent. Its molecular formula is C₆H₄ClN₃OS, and molecular weight is 201.63 g/mol . The sulfur atom in the thiazinone ring may improve lipophilicity and membrane permeability compared to oxazinones.
Substituent Effects
- Ethyl/Propyl Derivatives (e.g., 6-ethoxy-3-ethyl-1-propyl-5-oxide) :
Complex derivatives with ethoxy, ethyl, and propyl groups () exhibit increased molecular weight and steric bulk, which could reduce metabolic clearance but enhance target binding specificity .
Physicochemical Properties
Table 1 summarizes key properties of analogous compounds:
- Density and Boiling Point: The thiazinone analog (1.9 g/cm³) is denser than typical aromatic heterocycles, likely due to sulfur’s larger atomic radius and stronger intermolecular interactions. Its higher boiling point (369°C) reflects increased thermal stability compared to oxazinones .
- logP: The logP of 0.47 for the chlorinated thiazinone suggests moderate lipophilicity, balancing membrane permeability and solubility. Replacement of chlorine with smaller groups (e.g., hydrogen in the target compound) could lower logP, favoring solubility.
Q & A
Q. What are the standard synthetic routes for 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one derivatives, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves heterocyclic condensation reactions. For example, thioglycolic acid can react with precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under reflux in 1,4-dioxane with catalytic piperidine. Reaction optimization includes monitoring via TLC and adjusting parameters like temperature (70–80°C) and solvent systems (e.g., PEG-400 for phase-transfer catalysis) . Key Parameters :
| Parameter | Typical Range |
|---|---|
| Solvent | 1,4-dioxane, PEG-400 |
| Catalyst | Bleaching Earth Clay (pH 12.5), piperidine |
| Time | 1–5 hours |
| Yield | 60–85% |
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, C=N at 1600–1650 cm⁻¹) .
- ¹H NMR : Assigns protons in fused heterocycles (e.g., δ 1.69–2.57 ppm for CH₂ groups in thiophene derivatives) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., mean σ(C–C) = 0.001 Å in related structures) .
Q. What theoretical frameworks guide research on this compound’s bioactivity?
- Methodological Answer : Studies often align with conceptual frameworks like structure-activity relationships (SAR) or enzyme inhibition models. For example, cytotoxic activity against cancer cell lines (e.g., MCF-7, HEPG-2) is evaluated via sulforhodamine B (SRB) assays, with IC₅₀ values compared to reference compounds like CHS-828 .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed biological activity data?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) and DFT calculations (e.g., HOMO-LUMO energy gaps) can explain discrepancies between in vitro cytotoxicity and predicted activity. For instance, steric clashes in binding pockets may reduce efficacy despite favorable in silico predictions . Example Workflow :
Generate 3D conformers (e.g., via COSMOconf).
Dock into target proteins (e.g., EGFR, COX-2).
Validate with MD simulations (e.g., GROMACS).
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL to induce asymmetry during cyclization.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases in non-polar solvents) to separate enantiomers .
Critical Factors :
| Factor | Impact |
|---|---|
| Solvent Polarity | Affects enantioselectivity |
| Temperature | Higher temps reduce selectivity |
Q. How can AI-driven tools like COMSOL Multiphysics optimize reaction scalability?
- Methodological Answer : AI integrates real-time data from process analytical technology (PAT) to adjust parameters (e.g., flow rates, mixing efficiency). For example, reinforcement learning models predict optimal conditions for continuous-flow synthesis, reducing side products by 20–30% .
Data Contradiction Analysis
Q. Why do in vitro and in silico cytotoxicity results sometimes conflict?
- Methodological Answer : Discrepancies arise from:
- Membrane Permeability : Poor solubility (logP >3) limits cellular uptake despite high binding affinity.
- Metabolic Stability : Rapid hepatic degradation in vitro not modeled in silico .
Resolution : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests to bridge gaps .
Future Directions
Q. What emerging methodologies could enhance research on this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
